2-Diphenylacetyl-1,3-indandione-1-hydrazone
Overview
Description
2-Diphenylacetyl-1,3-indandione-1-hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83445. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that the compound is used as a dye or stain , suggesting that it may interact with specific cellular components to produce a color change.
Action Environment
The action, efficacy, and stability of 2-Diphenylacetyl-1,3-indandione-1-hydrazone can be influenced by various environmental factors. These may include the pH, temperature, and ionic strength of the solution it is in, as well as the presence of other chemicals or biological materials . .
Biochemical Analysis
Biochemical Properties
2-Diphenylacetyl-1,3-indandione-1-hydrazone plays a significant role in biochemical reactions, particularly in the formation of fluorescent azine derivatives . This compound interacts with carbonyl compounds, leading to the precipitation of proteins and the formation of these derivatives . The interaction with carbonyl compounds is crucial for its application in diagnostic assays, where it helps in the sensitive detection of blood acetaldehyde .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by interacting with cellular proteins and enzymes . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular behavior . Its role in the formation of fluorescent azine derivatives also suggests its potential use in cellular imaging and diagnostic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It reacts with carbonyl compounds to form fluorescent azine derivatives, which are crucial for its diagnostic applications . This compound also plays a role in enzyme inhibition or activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and can be stored without significant degradation . Its long-term effects on cellular function need to be studied further in both in vitro and in vivo settings . The stability and degradation of this compound are crucial for its application in diagnostic assays and other biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects . At higher doses, it can cause significant toxic or adverse effects, including irregular heartbeat and major maladies associated with its impact on blood clotting . These threshold effects are important for determining the safe and effective dosage of this compound in various applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . It plays a role in the formation of fluorescent azine derivatives, which are crucial for its diagnostic applications . The effects on metabolic flux and metabolite levels need to be studied further to understand its full impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is crucial for its effective application in diagnostic assays and other biochemical studies .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function .
Properties
IUPAC Name |
2-(2,2-diphenylacetyl)-3-hydrazinylideneinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c24-25-21-17-13-7-8-14-18(17)22(26)20(21)23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMRRUHCFHZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=NN)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031423 | |
Record name | 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5102-79-4 | |
Record name | 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5102-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.